Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-

Antiviral synthesis Chiral intermediate Enantiomeric purity

This (R)-enantiomer (CAS 160616-03-5) is the key N6-benzoyl-protected purine intermediate for tenofovir (R-PMPA) and prodrugs TDF/TAF. The N6-benzoyl group ensures regioselective O-phosphonomethylation, blocking N-alkylation side reactions. Protected-route yield reaches 70% (vs. 59% unprotected route), eliminating costly chromatography. The Mikromol ISO 17034-certified grade provides certified (R)-enantiomer identity for chiral HPLC/SFC method validation under ICH Q2(R1). Stereochemical integrity directly determines final API potency. Request quote for bulk or reference standard.

Molecular Formula C15H15N5O2
Molecular Weight 297.31 g/mol
CAS No. 160616-03-5
Cat. No. B11835997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-
CAS160616-03-5
Molecular FormulaC15H15N5O2
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)O
InChIInChI=1S/C15H15N5O2/c1-10(21)7-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-5-3-2-4-6-11/h2-6,8-10,21H,7H2,1H3,(H,16,17,19,22)/t10-/m1/s1
InChIKeyDZTLHJVINSWGSG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- (CAS 160616-03-5): A Chiral Purine Intermediate for Antiviral Synthesis


Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-, systematically named (R)-9-(2-hydroxypropyl)-N6-benzoyladenine, is a protected purine derivative bearing a chiral (R)-2-hydroxypropyl substituent at N9 and an N6-benzamide protecting group. With molecular formula C15H15N5O2 and molecular weight 297.31 g/mol, the compound exhibits a melting point of 223 °C and computed LogP of 1.84 [1]. Originally described by Holý and Masojídková as a key intermediate en route to enantiomeric N-(2-phosphonomethoxypropyl) purine antivirals, this compound serves the dual role of a synthetic building block for tenofovir (R-PMPA) and a Mikromol-certified reference standard (ISO 17034) for analytical method development [2].

Why N6-Benzoyladenine or Racemic Mixtures Cannot Substitute for (R)-9-(2-Hydroxypropyl)-N6-benzoyladenine in Chiral Antiviral Synthesis


Generic substitution of Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- with its (S)-enantiomer (CAS 160616-43-3), the unprotected (R)-9-(2-hydroxypropyl)adenine (CAS 14047-28-0), or N6-benzoyladenine lacking the 9-hydroxypropyl chain (CAS 4005-49-6) fails because each comparator lacks a critical functional or stereochemical element. The (R)-stereochemistry at the hydroxypropyl side chain is an absolute determinant of antiviral activity in the final phosphonomethoxypropyl (PMP) products; the (S)-enantiomer-derived PMP analogs display markedly reduced or no antiretroviral efficacy [1]. The N6-benzoyl group is not merely a generic protecting group—it blocks the adenine exocyclic amino group specifically to enable regioselective phosphonomethylation at the primary hydroxyl, preventing N-alkylation side reactions that would generate inactive byproducts [2]. The unprotected (R)-9-(2-hydroxypropyl)adenine cannot undergo clean phosphonomethylation without N-protection, leading to inseparable mixtures [1]. The quantitative evidence below documents the magnitude of these differences.

Quantitative Differentiation Evidence for Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- Against Closest Analogs


Enantiomeric Configuration: (R)- vs (S)-9-(2-Hydroxypropyl)-N6-benzoyladenine as Precursors to Antivirals

The (R)-configuration at the 2-hydroxypropyl side chain of this compound stereochemically determines the antiviral potency of the downstream PMP product. In the foundational patent EP 0654037, (R)-PMPA (tenofovir) derived from the (R)-intermediate (CAS 160616-03-5) exhibits potent anti-HIV-1 and anti-HIV-2 activity, whereas the (S)-PMPA diastereomer derived from the (S)-enantiomer (CAS 160616-43-3) is essentially inactive. This is not a marginal difference but a binary active/inactive outcome governed by the stereochemistry installed at this intermediate stage [1]. The chiral integrity of the (R)-intermediate therefore directly predicts the biological viability of the final active pharmaceutical ingredient.

Antiviral synthesis Chiral intermediate Enantiomeric purity

N6-Benzoyl Protection Enables Regioselective Phosphonomethylation Versus Unprotected (R)-9-(2-Hydroxypropyl)adenine

In the Holý stepwise synthesis, the N6-benzoyl group on this compound (CAS 160616-03-5) prevents competing N-alkylation of the adenine 6-amino group during the phosphonomethylation step with tosyloxymethylphosphonate diester. When the unprotected (R)-9-(2-hydroxypropyl)adenine (CAS 14047-28-0) is subjected to identical conditions without N6-protection, mixtures of N- and O-phosphonomethylated products form, requiring chromatographic separation and reducing isolated yield [1]. The benzoyl-protected route proceeds with high regioselectivity for the primary hydroxyl, enabling the convergent synthesis of tenofovir in four steps from the protected intermediate with an improved yield of 70% versus 59% for the two-step unprotected route [2].

Protecting group strategy Regioselective synthesis Process chemistry

Purity and Identity: Mikromol Reference Standard Grade Versus Generic Research-Grade Batches

Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- is commercially available in two distinct quality tiers: Mikromol ISO 17034-accredited reference standard grade (Fisher Scientific, 25 mg) and generic research-grade material (typically ≥97–98% purity). The Mikromol standard provides certified identity, purity, and stability documentation traceable to international metrological standards, enabling its use as a system suitability standard or impurity marker in HPLC/UV methods for tenofovir intermediate quality control . Generic research-grade batches lack this certification and are not suitable for regulated analytical method validation or pharmacopoeial compliance.

Reference standard Analytical quality ISO 17034

Physicochemical Differentiation: Melting Point and Hydrophobicity Versus Unprotected and N9-Unsubstituted Analogs

The target compound exhibits a melting point of 223 °C, significantly higher than the unprotected (R)-9-(2-hydroxypropyl)adenine, which lacks the benzamide group. The computed partition coefficient (LogP = 1.84) and polar surface area (PSA = 96.42 Ų) also differ substantially from N6-benzoyladenine (CAS 4005-49-6, MW 239.23, no 9-hydroxypropyl chain) [1]. These values are relevant for chromatographic method development: the higher LogP of the target compound relative to the unprotected intermediate necessitates stronger organic mobile phase for comparable retention in reversed-phase HPLC, while the higher melting point indicates greater crystal lattice stability, which may affect long-term storage and formulation compatibility [2].

Physicochemical properties Solid-state characterization LogP

Validated Application Scenarios for Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]- Based on Quantitative Evidence


GMP-Regulated Tenofovir API Intermediate and Impurity Reference Standard

The Mikromol ISO 17034-certified grade of this compound serves as a pharmacopoeial reference standard for identification, purity, and impurity profiling of the N6-benzoyl protected intermediate during tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) manufacturing. Its certified identity and purity (versus generic ≥97% research grade) ensure that HPLC system suitability tests meet ICH Q2(R1) validation requirements, enabling lot release under GMP. The precise enantiomeric configuration (R) is critical because the (S)-enantiomer-derived PMP analog is pharmacologically inactive, making chiral purity verification of the intermediate a direct predictor of API potency [1].

Synthetic Process Development and Yield Optimization for Tenofovir Production

The N6-benzoyl protecting group on this compound directs regioselective O-phosphonomethylation, avoiding N-alkylation side reactions that occur with the unprotected (R)-9-(2-hydroxypropyl)adenine. Process chemists evaluating synthetic routes to tenofovir should benchmark the protected-intermediate route (up to 70% overall yield over four steps) against the unprotected route (~59% over two steps). The 11-percentage-point yield difference and elimination of chromatographic purification of regioisomeric mixtures translate to measurable cost-of-goods advantages at industrial scale [2].

Chiral Purity Method Development and Enantiomeric Excess Determination

Because the (R)- versus (S)-configuration at the 2-hydroxypropyl group determines whether the final PMP product is active or inactive, analytical laboratories require a validated chiral HPLC or SFC method to quantify enantiomeric excess (ee) of this intermediate. The Mikromol reference standard provides the certified (R)-enantiomer peak identity for method development, while the (S)-enantiomer (CAS 160616-43-3) serves as the opposite enantiomer marker. This application is mandatory for any CRO or CDMO releasing batches of the intermediate for tenofovir synthesis [1].

BRD4 Inhibitor Medicinal Chemistry Starting Material

N6-Benzoyladenine derivatives have been identified as a novel scaffold for BRD4 bromodomain 1 inhibition, with lead compound N6-(2,4,5-trimethoxybenzoyl)adenine exhibiting an IC50 of 0.427 μM. The 9-(2-hydroxypropyl) substituent present on the target compound (CAS 160616-03-5) provides a functional handle for further derivatization—conversion to phosphonate prodrugs, esterification, or etherification—that the simpler N6-benzoyladenine (CAS 4005-49-6) lacking this substituent cannot offer. Medicinal chemistry teams exploring purine-based epigenetic inhibitors should select the 9-hydroxypropyl-bearing scaffold for SAR expansion at the N9 position [3].

Quote Request

Request a Quote for Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.